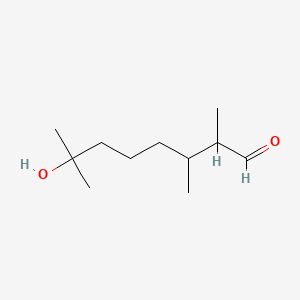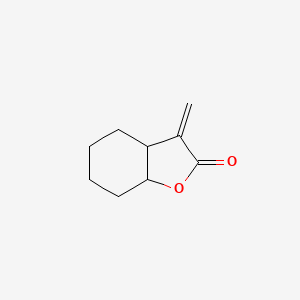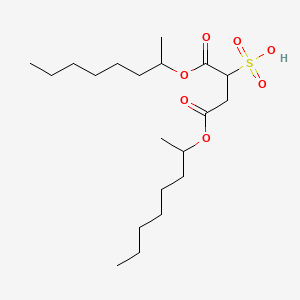
1,4-Diisooctyl sulphosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diisooctyl sulphosuccinate, also known as dioctyl sodium sulfosuccinate, is a surfactant widely used in various industries. It is known for its excellent wetting, emulsifying, and dispersing properties. This compound is commonly used in pharmaceuticals, cosmetics, food, and industrial applications due to its ability to reduce surface tension and enhance the solubility of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,4-Diisooctyl sulphosuccinate involves an esterification reaction between isooctanol and maleic anhydride, followed by a sulfonation reaction. The process can be summarized as follows :
Esterification Stage: Isooctanol and maleic anhydride undergo an alcoholysis reaction in the presence of a catalyst and a color fixative. The reaction is carried out at 115°C, followed by an increase in temperature to 185-205°C to form diisooctyl maleate.
Sulfonation Stage: Diisooctyl maleate is then subjected to a reflux reaction with sodium hydrogen sulfite and water. The residual isooctanol is removed during the reflux process to obtain dioctyl sodium sulfosuccinate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized to reduce raw material costs and improve the quality of the final product. The use of efficient catalysts and controlled reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Diisooctyl sulphosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted sulfosuccinate esters.
Scientific Research Applications
1,4-Diisooctyl sulphosuccinate has numerous applications in scientific research:
Mechanism of Action
1,4-Diisooctyl sulphosuccinate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and solubilization of substances. In biological systems, it increases the water content in stools, making them softer and easier to pass . The compound interacts with the lipid bilayer of cell membranes, enhancing permeability and facilitating the absorption of water .
Comparison with Similar Compounds
Similar Compounds
Docusate Sodium: Another name for dioctyl sodium sulfosuccinate, commonly used as a stool softener.
Dioctyl Sulfosuccinate: A similar compound with identical surfactant properties.
Sodium Lauryl Sulfate: A surfactant with similar applications but different chemical structure and properties.
Uniqueness
1,4-Diisooctyl sulphosuccinate is unique due to its dual alkyl chains, which provide superior wetting and emulsifying properties compared to other surfactants. Its ability to form stable emulsions and micelles makes it highly effective in various applications, from pharmaceuticals to industrial processes .
Properties
CAS No. |
29699-21-6 |
|---|---|
Molecular Formula |
C20H38O7S |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
1,4-di(octan-2-yloxy)-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C20H38O7S/c1-5-7-9-11-13-16(3)26-19(21)15-18(28(23,24)25)20(22)27-17(4)14-12-10-8-6-2/h16-18H,5-15H2,1-4H3,(H,23,24,25) |
InChI Key |
DIDMQECWEAWNQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)CC(C(=O)OC(C)CCCCCC)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


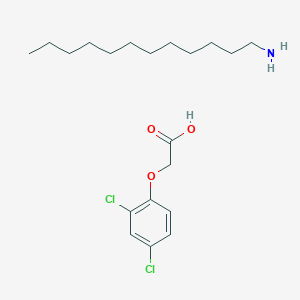
![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)
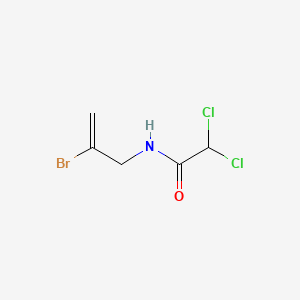

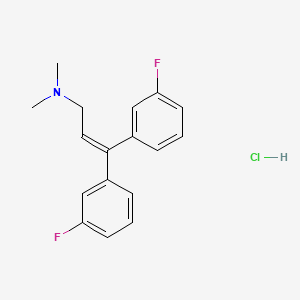
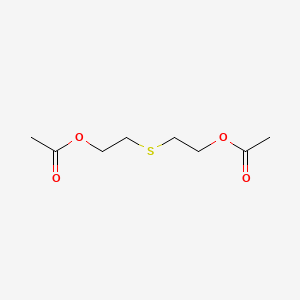
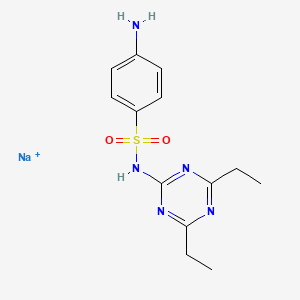

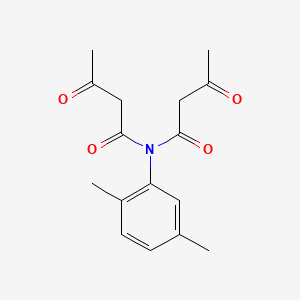
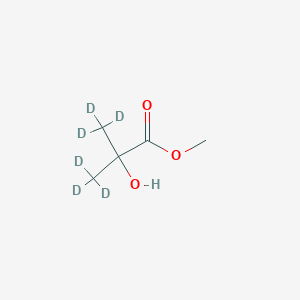
![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)
